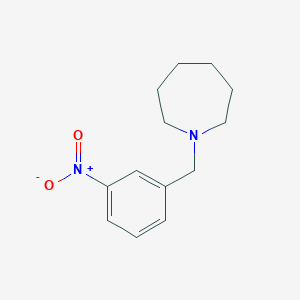

1-(3-Nitrobenzyl)azepane

Description

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKQVQCBQYHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for 1 3 Nitrobenzyl Azepane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 1-(3-Nitrobenzyl)azepane is contingent upon the efficient preparation of its two primary building blocks: the azepane ring and a suitable 3-nitrobenzyl electrophile. This section explores the common and advanced strategies for synthesizing these key intermediates.

Synthesis of Key Azepane Intermediates

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a core component of the target molecule. Its synthesis has been a subject of considerable research, leading to a variety of strategic approaches. researchgate.net These methods generally fall into categories such as ring-closing reactions, ring-expansion reactions, and multi-step sequences starting from acyclic precursors. researchgate.net

Common synthetic routes to the basic azepane ring include:

Beckmann Rearrangement: A classical method involving the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to yield ε-caprolactam, which can then be reduced to azepane.

Ring-Closing Metathesis (RCM): This powerful technique can form the seven-membered ring from a suitable diene precursor containing a nitrogen atom.

Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone can furnish the azepane ring. For instance, the reductive amination of ω-amino fatty acids has been achieved using iron complexes. researchgate.net

Dieckmann Condensation: Intramolecular condensation of a dicarboxylic acid ester can form a cyclic β-keto ester, which can be further converted to azepane.

More advanced and stereoselective methods have also been developed. Chemoenzymatic strategies, for example, have been employed to produce enantioenriched 2-aryl azepanes through asymmetric reductive amination. bohrium.com Another sophisticated approach involves the ring expansion of smaller rings, such as pyrrolidines or azetidines, via bicyclic azetidinium intermediates, which can be opened by various nucleophiles to yield substituted azepanes. researchgate.netresearchgate.net The direct functionalization of N-protected azepanes at the α-position using organolithium chemistry has also been explored, although it can be a low-yielding process. whiterose.ac.ukacs.org

Preparation of 3-Nitrobenzyl Halide Building Blocks

The second key precursor is an electrophilic 3-nitrobenzyl moiety, typically a 3-nitrobenzyl halide. These compounds serve as the alkylating agent in the final step. The high cost of commercial 3-nitrobenzyl halides can necessitate their synthesis in the laboratory for larger-scale preparations. tandfonline.com

Standard methods for preparing 3-nitrobenzyl halides include:

Halogenation of 3-Nitrotoluene (B166867): The most direct route involves the free-radical halogenation of 3-nitrotoluene at the benzylic position. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. A similar procedure using bromine and heat has been detailed for the para-isomer. orgsyn.org

Conversion of 3-Nitrobenzyl Alcohol: 3-Nitrobenzyl alcohol, which can be synthesized from 3-nitrophenylboronic acid and formaldehyde (B43269) chemicalbook.com, is a versatile starting material. It can be converted to the corresponding halides using standard reagents:

3-Nitrobenzyl Chloride: Treatment with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

3-Nitrobenzyl Bromide: Reaction with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. orgsyn.org

Nitration of Benzyl (B1604629) Halides: While possible, the direct nitration of benzyl bromide or chloride can lead to a mixture of ortho, meta, and para isomers, requiring careful purification. orgsyn.org

The choice of method depends on the availability of starting materials, desired scale, and required purity of the 3-nitrobenzyl halide.

N-Alkylation Approaches to this compound

The final stage in the synthesis is the formation of the C-N bond between the azepane nitrogen and the benzylic carbon of the 3-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction.

Direct Alkylation Methods (e.g., Sₙ2)

The most straightforward approach to synthesizing this compound is the direct N-alkylation of azepane with a 3-nitrobenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the azepane nitrogen atom attacks the electrophilic benzylic carbon, displacing the halide leaving group.

The efficiency and yield of the Sₙ2 alkylation are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, and reaction temperature.

Solvents: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Common choices include:

Acetonitrile (B52724) (CH₃CN)

N,N-Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Bases: A base is required to neutralize the hydrohalic acid (HX) produced during the reaction, preventing the protonation and deactivation of the azepane nucleophile. The choice of base can significantly impact the reaction rate and prevent side reactions.

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, mild bases. Cs₂CO₃ is often more effective due to the "cesium effect," which increases the solubility of the base and the nucleophilicity of the amine. researchgate.net

Stronger Bases: For less reactive systems, stronger bases like sodium hydride (NaH) can be used to fully deprotonate the azepane, forming a more potent azepanide nucleophile. However, this increases the risk of side reactions and requires anhydrous conditions. researchgate.net The use of excess base or strong bases can sometimes lead to undesired N,N-dialkylation products, though this is not possible with a secondary amine like azepane. researchgate.net

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-80 °C) to increase the rate. Higher temperatures can promote side reactions, such as elimination or decomposition.

The following table summarizes typical conditions for N-alkylation reactions.

| Parameter | Condition | Rationale |

| Reactants | Azepane, 3-Nitrobenzyl Halide | Nucleophile and electrophile for Sₙ2 reaction. |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvent stabilizes intermediates without solvating the nucleophile. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the acid byproduct (HX), preventing protonation of the amine nucleophile. researchgate.net |

| Temperature | 25-80 °C | Balances reaction rate with the prevention of side reactions and decomposition. |

| Stoichiometry | ~1:1 ratio of amine to halide | Use of a slight excess of one reagent may be used to drive the reaction to completion. |

The nature of the halide (the leaving group) on the 3-nitrobenzyl electrophile has a significant impact on the reaction rate. In an Sₙ2 reaction, a better leaving group is one that is a weaker base and more stable as an anion. The reactivity of the 3-nitrobenzyl halide is therefore expected to follow the trend:

I > Br > Cl > F

3-Nitrobenzyl Iodide: The iodide ion (I⁻) is the largest and most polarizable of the common halides, and it is the weakest base. This makes it an excellent leaving group, leading to the fastest reaction rates.

3-Nitrobenzyl Bromide: Bromide (Br⁻) is also a very good leaving group, and 3-nitrobenzyl bromide is a common and effective electrophile for this type of alkylation.

3-Nitrobenzyl Chloride: Chloride (Cl⁻) is a less effective leaving group than bromide or iodide, and reactions using 3-nitrobenzyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like sodium iodide for an in-situ Finkelstein reaction).

The choice of leaving group is often a balance between reactivity and the cost or availability of the starting halide. While tosylates (OTs) are not halides, they are excellent leaving groups, often comparable to or better than iodide, and 3-nitrobenzyl tosylate would also be a highly effective electrophile. whiterose.ac.uk

The following table illustrates the expected relative reactivity based on the leaving group.

| Leaving Group (X) in 3-Nitrobenzyl-X | Relative Reactivity | Stability of Leaving Anion (X⁻) |

| I | Highest | Most Stable |

| Br | High | Stable |

| Cl | Moderate | Less Stable |

| F | Lowest | Least Stable |

Reductive Amination Strategies for Azepane Formation with Nitrobenzyl Precursors

Reductive amination is a cornerstone in the synthesis of N-substituted amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of this compound synthesis, this involves the reaction of azepane with 3-nitrobenzaldehyde.

A general approach involves the direct alkylation of azepane with an appropriate alkyl halide, a method that can sometimes be challenging to control. masterorganicchemistry.com A more refined and widely used alternative is reductive amination, which circumvents the issue of multiple alkylations by first forming an imine that is subsequently reduced. masterorganicchemistry.com This process offers a more controlled pathway to the desired mono-alkylated product.

Intramolecular reductive amination has also been successfully employed for the formation of azepanes and other N-heterocycles. researchgate.netnih.gov This strategy is particularly useful for constructing the azepane ring itself from a linear precursor containing both an amine and a carbonyl group.

Scope and Limitations of Reductive Agents

The choice of reducing agent is critical in reductive amination, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Several reducing agents are commonly employed, each with its own scope and limitations.

Sodium cyanoborohydride (NaBH3CN) is a classic choice for reductive amination because it is mild enough to not reduce the aldehyde or ketone starting material but is effective at reducing the protonated imine. masterorganicchemistry.com Its selectivity makes it a highly reliable reagent for this transformation. masterorganicchemistry.com However, concerns over cyanide toxicity in the waste stream have led to the exploration of alternatives. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) has emerged as a popular and safer alternative to NaBH3CN. masterorganicchemistry.com It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be used, although its reactivity is less selective, and it can potentially reduce the starting carbonyl compound. masterorganicchemistry.com The development of iron-catalyzed reductive amination using hydrosilylation offers a more sustainable approach, with a variety of pyrrolidines, piperidines, and azepanes being synthesized in moderate to excellent yields. researchgate.net

Table 1: Comparison of Common Reductive Agents for Reductive Amination

| Reductive Agent | Key Advantages | Key Limitations |

| Sodium Cyanoborohydride (NaBH3CN) | High selectivity for imines over carbonyls. masterorganicchemistry.com | Toxicity due to cyanide. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Safer alternative to NaBH3CN, mild and selective. masterorganicchemistry.com | Can be less reactive for hindered substrates. |

| Sodium Borohydride (NaBH4) | Readily available and inexpensive. | Less selective, can reduce the starting carbonyl. masterorganicchemistry.com |

| Iron Complexes (e.g., Fe(CO)4(IMes)) | Sustainable, good functional group tolerance. researchgate.net | May require specific ligands and conditions. researchgate.net |

Multi-Component Reaction Sequences for this compound Formation

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. rug.nltcichemicals.comnih.gov This strategy is characterized by high atom economy and procedural simplicity, making it an attractive alternative to traditional stepwise syntheses. rsc.org

Exploration of One-Pot Synthesis Protocols

One-pot syntheses are a hallmark of MCRs, where all reactants are mixed together in a single reaction vessel to generate the final product. nih.gov This approach avoids the need for isolation and purification of intermediates, saving time and resources. For the synthesis of azepane derivatives, one-pot procedures have been developed that combine several reaction steps. For instance, a one-pot hydroaminoalkylation followed by a palladium-catalyzed amination has been used to synthesize tetrahydrobenzo[b]azepines. researchgate.net

The development of iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds provides a direct route to N-substituted amines. nih.gov In this protocol, the nitro group is first reduced in situ, followed by reductive amination with a carbonyl compound. nih.gov This methodology could be directly applicable to the synthesis of this compound by reacting a suitable precursor with azepane.

Furthermore, a one-pot photoenzymatic synthesis has been reported for producing N-Boc-4-amino/hydroxy-azepane, demonstrating the power of combining different catalytic methods in a single pot. acs.org

Tandem Reaction Architectures

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. beilstein-journals.org These reactions are highly efficient for building complex molecular architectures.

The synthesis of functionalized azepine derivatives has been achieved through a catalytic tandem formal [4+3] cycloaddition/decarboxylation/isomerization of methyl coumalate with imine esters. acs.org Another example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to produce novel azepine derivatives. mdpi.com This reaction proceeds through an intermolecular amine addition to the alkyne followed by an intramolecular cyclization. mdpi.com

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in this compound. These methods often offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and has become a go-to method for the synthesis of arylamines. wikipedia.org The synthesis of dibenzo[b,f]azepine derivatives has been accomplished through double Buchwald-Hartwig amination. nih.gov This methodology could be adapted for the synthesis of this compound by coupling 3-nitrobenzyl halide with azepane. The choice of palladium precursor and ligand is crucial for the success of the reaction, with various generations of catalysts developed to handle different substrates and reaction conditions. wikipedia.orgresearchgate.netrsc.org

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, it can be employed in strategies to synthesize N-substituted heterocycles. researchgate.netpreprints.org For instance, a Suzuki coupling could be used to introduce the nitrobenzyl group onto a pre-functionalized azepane ring. A domino reaction combining a Suzuki coupling with a subsequent Buchwald-Hartwig amination has been reported for the synthesis of N-aryl and N-alkyldihydropyridobenzazepines, showcasing the versatility of combining these catalytic methods. nih.gov

Table 2: Overview of Catalytic Methodologies

| Catalytic Reaction | Catalyst System (Example) | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Xantphos rsc.org | 3-Nitrobenzyl halide + Azepane | Aryl-Nitrogen |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 researchgate.net | Borylated Azepane + 3-Nitrobenzyl halide | Aryl-Carbon (indirectly leading to N-substitution) |

| Domino Suzuki/Buchwald-Hartwig | Pd/Rh catalysts nih.gov | Aryl halide, boronic acid, amine | Aryl-Carbon and Aryl-Nitrogen |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering a metal-free alternative for the synthesis of heterocyclic compounds like azepanes. These methods often provide high levels of stereocontrol.

One innovative organocatalytic strategy for synthesizing the azepane core involves a temporary-bridge approach. rsc.org This method utilizes an enantioselective organocatalyzed domino reaction to create azepane moieties. rsc.org The process involves the annulation of α-ketoamides, which act as 1,4-bis-nucleophiles, with 1,3-bis-electrophilic enals. rsc.org This reaction constructs three new chemical bonds (C-C, C-N, and C-O) and can create up to four stereogenic centers with high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can then be transformed into various functionalized azepane derivatives, such as azepanones or azepanols. rsc.org Subsequent standard N-alkylation with 3-nitrobenzyl bromide could then yield the target compound, this compound.

Table 1: Key Features of the Organocatalytic Temporary-Bridge Strategy for Azepane Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Enantioselective organocatalyzed domino reaction |

| Reactants | α-Ketoamides and 1,3-bis-electrophilic enals |

| Key Outcome | Formation of oxygen-bridged azepanes |

| Stereocontrol | High, creating up to four stereocenters |

| Versatility | Products can be converted to azepanones, azepanols, etc. |

This strategy represents a significant advancement in the organocatalytic synthesis of seven-membered nitrogen-containing rings in an optically active form. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure pharmaceutical compounds. For a chiral derivative of this compound, the stereochemistry can be introduced either at the azepane ring carbons or, if applicable, at the benzylic carbon.

Chiral Auxiliaries: Chiral auxiliaries are a well-established method for inducing stereoselectivity. thieme-connect.com In the context of azepane synthesis, enantiopure aryl-sulfinamides have been used as effective chiral auxiliaries for the asymmetric synthesis of N-heterocycles. researchgate.net For instance, N-sulfinylimines derived from these auxiliaries can undergo diastereoselective additions, followed by cyclization to yield chiral pyrrolidines and piperidines, a strategy that can be extended to azepanes. researchgate.net Another approach involves the use of chiral auxiliaries like Oppolzer's camphorsultam in the synthesis of 2-azabicyclo[2.2.1]heptanes, which can then undergo stereoselective ring expansion to form chiral bridged azepanes. pwr.edu.pl After the formation of the chiral azepane ring, the auxiliary can be removed and the nitrogen can be alkylated to install the 3-nitrobenzyl group.

Ligand-Controlled Methods: The outcome of metal-catalyzed reactions can often be directed by the choice of ligand, allowing for chemo- or regioselective control. A notable example is the nickel-catalyzed arylative/endo-cyclization of 1,6-enynes. nih.gov By simply switching the ligand, this method can divergently produce either chiral piperidines or azepanes from the same starting material with excellent diastereoselectivity. nih.gov For example, a 1,10-phenanthroline (B135089) ligand can favor the formation of seven-membered rings. nih.gov Another powerful strategy involves a silver-catalyzed nitrene transfer, where the choice of ligand dictates whether the reaction proceeds via arene dearomatization to form an azepine derivative or through benzylic C(sp³)–H amination. thieme-connect.com Specifically, bulky BOX-derived ligands favor the formation of the azepine ring system. thieme-connect.com Such ligand-controlled strategies offer a sophisticated level of control in the synthesis of complex heterocycles. nih.govthieme-connect.com

Asymmetric catalysis provides a more atom-economical approach to chiral molecules. Gold catalysts, in particular, have shown remarkable utility in synthesizing azepine and azepane derivatives.

A gold(I)-catalyzed intramolecular [4+3]-annulation of allene-dienes has been developed for the synthesis of azepine scaffolds. While this specific example leads to azepines, gold-catalyzed reactions are known for their versatility. For instance, a two-step [5+2] annulation involving gold catalysis has been developed for the efficient synthesis of azepan-4-ones with high regioselectivity and diastereoselectivity. nih.govrsc.org This process begins with the oxidation of an N-alkynyl amine to its N-oxide, which then undergoes a gold-catalyzed cyclization involving a formal 1,7-C(sp³)–H insertion. nih.govrsc.org

Another relevant gold-catalyzed method is the intermolecular [4+3]-annulation between propargyl esters and unsaturated imines, which provides access to functionalized azepines. nih.gov The reaction proceeds through a gold-stabilized cationic intermediate. While this method was developed for azepines, modifications to the substrates or catalytic system could potentially be adapted for azepane synthesis. The resulting chiral azepane could then be N-benzylated.

Table 2: Examples of Advanced Catalytic Methods for Azepane/Azepine Synthesis

| Method | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Ligand-Controlled Cyclization | Nickel / 1,10-phenanthroline | Azepanes | Switchable regioselectivity, endo-cyclization nih.gov |

| Ligand-Controlled Nitrene Transfer | Silver / BOX Ligands | Azepines | Chemoselective, favors ring formation over C-H amination thieme-connect.com |

| [5+2] Annulation | Ph₃PAuNTf₂ | Azepan-4-ones | High diastereoselectivity, involves 1,7-C-H insertion nih.govrsc.org |

These advanced catalytic methodologies highlight the modern approaches available for constructing the azepane framework. The application of these methods, followed by a standard N-alkylation step with a 3-nitrobenzyl halide, represents a viable pathway to the target compound, this compound, and its chiral derivatives.

Mechanistic Investigations of Chemical Transformations Involving 1 3 Nitrobenzyl Azepane

Reactivity of the Nitrobenzyl Moiety in 1-(3-Nitrobenzyl)azepane

The chemical behavior of this compound is largely dictated by the nitrobenzyl moiety. The nitro group, being a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position. This section explores the mechanistic underpinnings of several key transformations involving this compound.

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing access to a variety of valuable nitrogen-containing functional groups. wikipedia.org The specific product obtained from the reduction of this compound depends heavily on the chosen reagents and reaction conditions.

Catalytic hydrogenation is a widely employed, environmentally benign method for the reduction of nitroarenes to their corresponding anilines. frontiersin.org The process typically involves the use of a heterogeneous metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. youtube.comlibretexts.org The reaction proceeds through the adsorption of both the nitroaromatic compound and hydrogen onto the catalyst surface. libretexts.orgrsc.org

The mechanism of nitroarene hydrogenation is complex and can proceed through two primary pathways: the direct pathway and the condensation pathway.

Direct Pathway: This route involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. The nitro group is sequentially reduced to nitroso, then to hydroxylamino, and finally to the amino group.

Condensation Pathway: This pathway involves the reaction between intermediates formed during the reduction. For instance, the condensation of a nitroso intermediate with a hydroxylamino intermediate can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds before finally yielding the amine.

The selectivity of the hydrogenation process is a critical aspect, particularly when other reducible functional groups are present in the molecule. frontiersin.org The choice of catalyst and support can significantly influence the reaction outcome. For instance, platinum-based catalysts modified with iron hydroxides (Fe(OH)x/Pt) have demonstrated high chemoselectivity for the nitro group reduction, leaving other functional groups on the aromatic ring intact. researchgate.net Similarly, the introduction of vanadium species can prevent the accumulation of hydroxylamine (B1172632) intermediates, thereby promoting the formation of the final amine product. ccspublishing.org.cn The selectivity is governed by the modulation of the catalyst's active sites, which affects the adsorption energy and conformation of reactants and intermediates. ccspublishing.org.cn

| Catalyst System | Primary Product from Nitroarene | Key Mechanistic Feature/Selectivity Note |

|---|---|---|

| H₂, Pd/C | Amine (e.g., 1-(3-Aminobenzyl)azepane) | Standard, highly efficient catalyst for complete reduction to the amine. youtube.com |

| H₂, PtO₂ | Amine | Adam's catalyst; effective for complete hydrogenation. |

| H₂, Raney Ni | Amine | Cost-effective alternative, though may require higher pressures/temperatures. |

| H₂, Fe(OH)x/Pt | Amine | High chemoselectivity due to FeIII-OH-Pt interfaces that favor nitro group adsorption. researchgate.net |

| H₂, Pd/C with Vanadium Additives | Amine | Vanadium species facilitate the rapid conversion of hydroxylamine intermediates to the amine, preventing side reactions. ccspublishing.org.cn |

By carefully selecting the reducing agent and controlling the reaction conditions, the nitro group of this compound can be selectively converted into different functionalities.

Amino Derivatives: The full reduction to the corresponding amine, 1-(3-aminobenzyl)azepane, is the most common transformation. This can be achieved with high chemoselectivity using various reagents beyond catalytic hydrogenation. google.com Dissolving metal reductions, such as tin or iron in the presence of hydrochloric acid (HCl), are classic methods for this conversion. youtube.com Another highly chemoselective reagent is stannous chloride (tin(II) chloride), which is known to specifically reduce nitro groups without affecting other potentially reducible functionalities. youtube.com

Hydroxylamino Derivatives: The reduction can be halted at the hydroxylamine stage, yielding 1-(3-hydroxylaminobenzyl)azepane. This partial reduction requires milder conditions. A common method involves the use of zinc dust in the presence of an ammonium (B1175870) chloride solution. wikipedia.org This reagent system is generally effective for converting nitroarenes to N-arylhydroxylamines.

Azoxy Derivatives: The formation of the dimeric azoxy compound, 3,3'-(azoxybis(3,1-phenylene))bis(1-(azepan-1-yl)methyl)azepane, involves a reductive coupling of two molecules of the parent nitro compound. Such transformations can be achieved using various reagents. semanticscholar.orggoogle.com For instance, reduction of nitrobenzyl alcohols with glucose in a basic water-ethanol medium has been shown to produce azoxybenzenes in good yields. semanticscholar.org The proposed mechanism for azoxy formation often involves the condensation of nitroso and hydroxylamine intermediates, which are formed in situ during the reduction process. nih.gov

| Target Derivative | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Amino | Fe / HCl or Sn / HCl | -NH₂ |

| Amino | SnCl₂ / HCl | -NH₂ |

| Hydroxylamino | Zn / NH₄Cl, H₂O | -NHOH |

| Azoxy | Glucose / NaOH, EtOH/H₂O | -N=N(O)- |

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgchemistrysteps.com

The SₙAr mechanism requires two main conditions: the presence of a good leaving group (typically a halide) on the aromatic ring and strong activation of the ring by electron-withdrawing groups. chemistrysteps.comlibretexts.org The nitro group is a powerful activating group for SₙAr reactions. wikipedia.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. libretexts.orgassets-servd.host

This activation is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.com The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org

In the case of this compound, the nitro group is in the meta position relative to the benzylic substituent. If a leaving group were present on the ring (e.g., in a hypothetical 1-(5-chloro-3-nitrobenzyl)azepane), the meta-nitro group would provide some activation through its inductive effect. However, it cannot stabilize the Meisenheimer complex via resonance. libretexts.org Consequently, the activating effect is significantly weaker compared to an ortho or para isomer, and SₙAr reactions are much less favorable at positions meta to a nitro group.

| Position of -NO₂ Relative to Leaving Group | Activating Effect on SₙAr | Reason for Effect |

|---|---|---|

| ortho | Strong Activation | Stabilization of Meisenheimer complex through both resonance and inductive effects. libretexts.org |

| para | Strong Activation | Stabilization of Meisenheimer complex through both resonance and inductive effects. libretexts.org |

| meta | Weak Activation | Stabilization of Meisenheimer complex through inductive effect only; no resonance stabilization is possible. libretexts.org |

The nitrobenzyl system can participate in radical reactions, typically initiated by one-electron reduction or photolysis. The nitro group can effectively stabilize an adjacent radical, influencing the compound's reactivity under specific conditions. quora.com

Upon a one-electron reduction, nitroaromatic compounds form radical anions. acs.org In the case of nitrobenzyl compounds, this can lead to the formation of a nitrobenzyl radical. nih.gov The 3-nitrobenzyl radical is a distinct chemical species with specific properties. The nitro group, being electron-withdrawing, imparts stability to the radical. quora.com Data from the NIST Chemistry WebBook provides insights into the energetics of the 3-nitrobenzyl radical. nist.govchemeo.com For example, its electron affinity (EA) and ionization energy (IE) quantify its ability to accept an electron and the energy required to remove an electron, respectively. These parameters are crucial for understanding its behavior in radical chain reactions or electron transfer processes.

The formation of such radical intermediates is a key step in certain bioreductive activation mechanisms, where reduction of a nitrobenzyl compound is required to generate a reactive species capable of alkylation. nih.gov

| Property | Value | Significance |

|---|---|---|

| Formula | C₇H₆NO₂ | Chemical formula of the 3-nitrobenzyl radical. nist.gov |

| Molecular Weight | 136.13 g/mol | Molar mass of the radical species. chemeo.com |

| Ionization Energy (IE) | 8.60 ± 0.10 eV | Energy required to remove an electron from the radical. chemeo.com |

| Electron Affinity (EA) | 1.59 ± 0.16 eV | Energy released when an electron is added to the radical. chemeo.com |

Nucleophilic Aromatic Substitution (SₙAr) on the Nitrobenzyl Ring

Transformations of the Azepane Ring System

The seven-membered azepane ring is a saturated, relatively strain-free heterocycle. Its transformations typically require activation, often involving the nitrogen atom, to facilitate either ring-opening or rearrangement reactions.

Cleavage of the azepane ring in this compound can be accomplished through elimination reactions that proceed via a quaternary ammonium salt intermediate.

The Hofmann Elimination is a classic method for the ring-opening of cyclic amines. organicchemistrytutor.com The process involves two key steps:

Exhaustive Methylation : The amine is treated with an excess of methyl iodide to form the N,N-dimethylazepanium iodide salt. In the case of this compound, this step would first form the 1-methyl-1-(3-nitrobenzyl)azepanium iodide salt. To proceed, the benzyl (B1604629) group would need to be replaced by a methyl group prior to the reaction. Assuming a simple N-alkylazepane for illustrative purposes, exhaustive methylation yields the N,N-dimethylazepanium salt.

Elimination : The iodide salt is treated with silver oxide (Ag₂O) and water to form the corresponding quaternary ammonium hydroxide (B78521). Upon heating, this intermediate undergoes an E2 elimination reaction where the hydroxide acts as a base, abstracting a β-hydrogen and cleaving the C-N bond to form an alkene. libretexts.orgchemistrysteps.com

This reaction famously follows the Hofmann rule , where the major product is the least substituted (least stable) alkene, a result attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com For a simple N-methylazepane, two rounds of Hofmann elimination would be required to fully remove the nitrogen from the carbon chain. libretexts.org The first elimination opens the ring to form an N,N-dimethylamino-alkene.

As mentioned previously (Section 3.2.3), the von Braun reaction with cyanogen (B1215507) bromide can also result in ring-opening if the bromide ion attacks one of the ring carbons of the cyanoammonium intermediate, yielding a γ-bromoalkyl cyanamide. researchgate.net

While azepanes are often synthesized via the ring expansion of smaller heterocycles like piperidines, the reverse process—ring contraction—or further expansion from a pre-formed azepane is less common and typically requires specific functional groups to be present on the ring. rsc.orgnih.gov

Ring Contraction : Methodologies for contracting a seven-membered ring to a six-membered one (azepane to piperidine) are not well-established for simple saturated systems. Such transformations generally rely on rearrangements that are facilitated by specific functional groups. For instance, a Favorskii rearrangement could induce ring contraction, but this would require an α-halo ketone functionality on the azepane ring. harvard.edu Similarly, a Wolff rearrangement of an α-diazo ketone derivative of azepane could yield a piperidine (B6355638) carboxylate derivative. nih.gov Photochemical or radical-based reactions have also been shown to induce ring contraction in certain N-heterocycles. illinois.edu These represent theoretical pathways rather than documented reactions for this compound itself.

Ring Expansion : The expansion of an azepane ring to an eight-membered azocane (B75157) ring is synthetically challenging. While methods exist for one-carbon insertion into rings, their application to azepanes is not widely reported. Conceptually, a reaction akin to the Tiffeneau–Demjanov rearrangement could be envisioned if a hydroxymethyl group were present adjacent to the nitrogen, but this is a speculative pathway. The synthesis of azepanes is more commonly achieved through the expansion of smaller, more readily available rings. nih.govresearchgate.net

Functionalization at Other Ring Positions (e.g., C-H activation)

There is no available research detailing attempts or successful functionalization of the azepane or benzyl rings of this compound through methods such as C-H activation.

Reaction Kinetics and Thermodynamics of this compound Transformations

No studies have been published that investigate the kinetics or thermodynamics of reactions involving this compound.

Determination of Rate Constants

There are no documented rate constants for any chemical transformation involving this compound.

Activation Energy Profiling

Activation energy profiles for reactions of this compound have not been determined or reported in the scientific literature.

Equilibrium Constant Measurements

There is no data available on the measurement of equilibrium constants for any reaction in which this compound is a reactant or product.

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1 3 Nitrobenzyl Azepane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(3-Nitrobenzyl)azepane. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for the complete assignment of all proton and carbon signals, confirming the identity and purity of the compound.

A hypothetical assignment for the core structure of this compound is presented below. Chemical shifts are influenced by the solvent and experimental conditions, but these values serve as a representative example.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| C1' (Benzylic CH₂) | 63.5 | 3.75 | s | 2H |

| C2, C7 (Azepane) | 56.0 | 2.65 | t | 4H |

| C3, C6 (Azepane) | 28.0 | 1.60 | m | 4H |

| C4, C5 (Azepane) | 27.5 | 1.55 | m | 4H |

| C1'' (Aromatic) | 141.0 | - | - | - |

| C2'' (Aromatic) | 122.0 | 8.15 | s | 1H |

| C3'' (Aromatic) | 148.5 | - | - | - |

| C4'' (Aromatic) | 129.5 | 8.10 | d | 1H |

| C5'' (Aromatic) | 135.0 | 7.50 | t | 1H |

| C6'' (Aromatic) | 123.0 | 7.65 | d | 1H |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. science.govprinceton.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups within the azepane ring (e.g., H2/H7 correlating with H3/H6, and H3/H6 with H4/H5), confirming the seven-membered ring structure. It would also show correlations between the coupled aromatic protons (H4'' with H5'', and H5'' with H6'').

| Correlating Protons |

|---|

| H2/H7 ↔ H3/H6 |

| H3/H6 ↔ H4/H5 |

| H4'' ↔ H5'' |

| H5'' ↔ H6'' |

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.65 ppm would correlate with the carbon signal at ~56.0 ppm, assigning them to the C2/C7 positions of the azepane ring.

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| 3.75 (H1') | 63.5 (C1') |

| 2.65 (H2/H7) | 56.0 (C2/C7) |

| 1.60 (H3/H6) | 28.0 (C3/C6) |

| 1.55 (H4/H5) | 27.5 (C4/C5) |

| 8.15 (H2'') | 122.0 (C2'') |

| 8.10 (H4'') | 129.5 (C4'') |

| 7.50 (H5'') | 135.0 (C5'') |

| 7.65 (H6'') | 123.0 (C6'') |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. princeton.eduresearchgate.net This is critical for connecting different fragments of the molecule. The key correlation would be from the benzylic protons (H1') to the azepane carbons (C2/C7) and to the aromatic carbons (C1'', C2'', C6''), unequivocally linking the nitrobenzyl group to the azepane ring.

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| 3.75 (H1') | 56.0 (C2/C7), 141.0 (C1''), 122.0 (C2''), 123.0 (C6'') |

| 2.65 (H2/H7) | 63.5 (C1'), 28.0 (C3/C6) |

| 8.15 (H2'') | 141.0 (C1''), 148.5 (C3''), 129.5 (C4'') |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of bonding. researchgate.netnih.gov It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the benzylic protons (H1') and the protons on the azepane ring at C2 and C7, providing insight into the preferred orientation of the nitrobenzyl substituent relative to the azepane ring.

For pharmaceutical development, understanding the solid-state properties of a compound is essential. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms, as it is sensitive to the local environment of each nucleus. mdpi.combruker.com

Different polymorphs or aggregate structures of this compound would exhibit distinct ssNMR spectra, particularly in the ¹³C domain. Variations in crystal packing and intermolecular interactions (such as hydrogen bonding or π-stacking) lead to changes in the chemical shifts and line widths of the carbon signals. ssNMR can therefore identify and quantify different solid forms within a sample, information that is crucial for controlling the physical properties of the material. bruker.com

The seven-membered azepane ring is conformationally flexible, capable of existing in various chair and boat forms that can interconvert. mq.edu.aursc.org Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational exchange processes.

At low temperatures, the rate of ring inversion slows down, and separate signals for axial and equatorial protons may become visible. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational stability of the azepane ring in this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular formula determination. chemrxiv.org It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental composition. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 235.1441, distinguishing it from other ions with the same nominal mass.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods ideal for analyzing polar and thermally labile molecules like this compound. rsc.org ESI is particularly well-suited, as the basic nitrogen atom of the azepane ring can be readily protonated in solution to form the [M+H]⁺ ion, which is then transferred into the gas phase for mass analysis. youtube.com These techniques minimize fragmentation in the ion source, ensuring that the molecular ion is the most prominent peak in the spectrum, which is essential for accurate mass determination. The use of certain additives, such as m-nitrobenzyl alcohol, has been shown to enhance the ionization efficiency of some molecules in ESI-MS. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

The primary fragmentation pathway for protonated this compound is expected to be the cleavage of the benzylic C-N bond, which is the weakest bond in the structure. This would lead to two major fragment ions: the tropylium-like nitrobenzyl cation and the protonated azepane ring. Further fragmentation of these ions provides additional structural confirmation. nih.govresearchgate.netnih.gov

| m/z (Calculated) | Formula | Proposed Structure/Origin |

|---|---|---|

| 235.1441 | [C₁₃H₁₉N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 136.0502 | [C₇H₆NO₂]⁺ | 3-Nitrobenzyl cation (from benzylic C-N cleavage) |

| 100.1121 | [C₆H₁₄N]⁺ | Protonated azepane (from benzylic C-N cleavage) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (loss of NO₂ from [C₇H₆NO₂]⁺) |

| 71.0702 | [C₄H₉N]⁺ | Loss of ethylene (B1197577) from [C₆H₁₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. wikipedia.org While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. wikipedia.orglibretexts.org For this compound, these methods are crucial for confirming the presence of the key nitro and azepane functionalities.

The vibrational spectrum of this compound is expected to be dominated by the characteristic bands of its three primary components: the nitro group, the substituted benzene (B151609) ring, and the saturated azepane ring.

Nitro Group Vibrations: The nitro (NO₂) group is one of the most readily identifiable functional groups in IR and Raman spectroscopy. It exhibits two prominent stretching vibrations: a strong, asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch of slightly weaker intensity appearing between 1300–1370 cm⁻¹. semanticscholar.org These bands are fundamental for confirming the presence of the nitro functionality.

Azepane Moiety Vibrations: The saturated seven-membered azepane ring contributes characteristic aliphatic C-H stretching vibrations, which are expected to appear as strong absorptions in the 2850–2960 cm⁻¹ range. libretexts.org The C-N stretching vibration of the tertiary amine within the ring is typically weaker and can be found in the fingerprint region, usually between 1000 and 1250 cm⁻¹.

3-Substituted Benzyl (B1604629) Group Vibrations: The aromatic ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are anticipated as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org The C=C ring stretching vibrations produce a series of medium-intensity bands in the 1450–1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the 650–900 cm⁻¹ range. For a 1,3-disubstituted (meta) pattern, strong bands are expected between 690–710 cm⁻¹ and 750–810 cm⁻¹, along with another potential band from 860-900 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Medium |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Aromatic Ring | C-H Out-of-Plane Bend (meta) | 690 - 810 | Strong |

| Azepane/Benzyl | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Azepane | C-N Stretch | 1000 - 1250 | Weak-Medium |

Modern spectroscopic techniques like Attenuated Total Reflectance (ATR) IR spectroscopy and Micro-Raman spectroscopy offer significant advantages for the analysis of compounds like this compound.

ATR-IR is a widely used sampling technique in FTIR that allows for the analysis of solid and liquid samples with minimal to no preparation. caltech.eduyoutube.com The sample is simply brought into contact with a high-refractive-index crystal (such as diamond or germanium), and an evanescent wave penetrates a few microns into the sample, generating an absorption spectrum. caltech.eduyoutube.com This method would be ideal for a rapid, qualitative analysis to confirm the identity and purity of a synthesized batch of this compound. nih.gov

Micro-Raman spectroscopy couples a Raman spectrometer with an optical microscope, enabling the acquisition of vibrational spectra from microscopic sample areas, often with a spatial resolution of 1 µm or less. horiba.comrsc.org This non-destructive technique would be highly valuable for analyzing individual crystals of this compound, detecting impurities, or studying its distribution within a complex matrix. horiba.comrjl-microanalytic.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying molecules containing chromophores—groups with π-electrons or non-bonding electrons that can undergo electronic transitions.

The UV-Vis spectrum of this compound is expected to be defined by the electronic transitions within the 3-nitrobenzyl chromophore. The azepane group, being a saturated amine, does not absorb significantly in the typical UV-Vis range (200-800 nm). The primary absorptions arise from the nitroaromatic system.

Two main types of electronic transitions are anticipated:

π-π* Transitions: These are typically high-energy, high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and nitro group. For nitroaromatic compounds, a strong absorption band corresponding to a π-π* transition is generally observed at shorter wavelengths, often around 250-270 nm. uni-muenchen.deresearchgate.net

n-π* Transitions: This transition involves the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak, low-energy absorption bands at longer wavelengths. uni-muenchen.deresearchgate.net For nitroaromatic compounds, this transition is often observed as a weak shoulder or a broad band in the 300-360 nm range. uni-muenchen.dersc.org

The expected electronic transitions for the 3-nitrobenzyl chromophore are summarized in the table below.

| Transition Type | Orbitals Involved | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | π (Aromatic System) → π (Aromatic System) | ~265 nm | High (~10,000 M⁻¹cm⁻¹) |

| n → π | n (Nitro Group) → π (Aromatic System) | ~350 nm | Low (~100 M⁻¹cm⁻¹) |

Data are estimated based on values reported for analogous nitroaromatic compounds. uni-muenchen.deresearchgate.netrsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

The process of determining a crystal structure via SCXRD involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound, typically by slow evaporation from a suitable solvent or by vapor diffusion. The crystal should be of an appropriate size (typically 0.1-0.3 mm) and free of significant defects.

Data Collection: The selected crystal is mounted on a goniometer head on a diffractometer. jove.com It is then cooled (commonly to ~100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. mdpi.com As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflection spots, are collected by a detector. jove.com

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice. The intensities are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is used to build an initial molecular model. The model is then refined against the experimental data, a process that adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed one as closely as possible. researchgate.net

A successful crystallographic analysis of this compound would provide invaluable structural details, including the precise conformation of the seven-membered azepane ring (which often adopts a twist-chair or chair conformation), the orientation of the 3-nitrobenzyl substituent relative to the azepane ring, and any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H...π, N-O...π, π...π)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related nitrobenzyl and azepane-containing compounds allows for a detailed prediction of the intermolecular forces that govern its crystal packing. These interactions are crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

The primary intermolecular interactions expected to be observed in the crystal lattice of this compound and its derivatives include conventional and unconventional hydrogen bonds, as well as π-involved interactions like C-H...π, N-O...π, and π...π stacking.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like N-H or O-H), the polarized C-H bonds of the azepane ring and the benzyl group can act as weak hydrogen bond donors. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, weak C-H...O hydrogen bonds are anticipated to play a significant role in the crystal packing, linking molecules into chains or more complex three-dimensional networks. nih.gov

N-O...π Interactions: A notable interaction in nitroaromatic compounds is the N-O...π interaction, where the electron-deficient nitro group interacts with the π-electron cloud of an adjacent aromatic ring. researchgate.net This interaction, also referred to as a π-hole interaction, involves the positive electrostatic potential on the nitrogen atom of the nitro group interacting with the negative electrostatic potential of the aromatic π-system. nih.gov This type of interaction has been shown to be structurally significant in many nitro aromatic compounds. nih.gov

π...π Stacking Interactions: The planar nitrobenzyl rings can engage in π...π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. These interactions can be in a parallel-displaced or a T-shaped (edge-to-face) arrangement. nih.gov The presence of the electron-withdrawing nitro group can influence the nature of the π...π stacking, often favoring offset or parallel-displaced geometries to minimize electrostatic repulsion. nih.gov In some nitro-substituted chalcones, π-π stacking interactions have been identified as the most important contributors to the crystal packing. mdpi.com

To illustrate the nature of these interactions, the following table presents typical geometric parameters for intermolecular interactions observed in related nitrobenzyl compounds.

| Interaction Type | Donor-Acceptor (D-A) | Distance (D...A) (Å) | Angle (D-H...A) (°) | Reference Compound Example |

| C-H...O | C-H (benzyl) ... O (nitro) | 3.2 - 3.5 | 120 - 160 | Isomeric iodo-N-(nitrobenzyl)anilines nih.gov |

| C-H...π | C-H (aliphatic) ... π (arene) | 3.4 - 3.8 | 130 - 170 | Polymorphs of (+)-(6aS,11aS)-medicarpin mdpi.com |

| N-O...π | N-O (nitro) ... π (arene) | ~3.4 | - | Nitro-aromatic interactions in a molecular torsion balance researchgate.net |

| π...π | Centroid...Centroid | 3.5 - 4.0 | - | Isomeric iodo-N-(nitrobenzyl)anilines nih.gov |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, while chiral chromatography is essential for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reversed-phase HPLC (RP-HPLC) method can be developed for the routine analysis and purity determination of this compound. The method development would involve a systematic optimization of chromatographic parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Method Development:

Column: A C18 column is a suitable initial choice for the separation of moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. A gradient elution may be necessary to resolve all components effectively.

Detection: UV detection at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance (typically around 250-280 nm) would provide good sensitivity.

Method Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the main peak from any impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution.

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table outlines typical acceptance criteria for HPLC method validation parameters.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD for Repeatability) | ≤ 2.0% |

| Precision (% RSD for Intermediate Precision) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | % RSD of results should be within acceptable limits for varied parameters |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that may allow for GC analysis, could potentially be analyzed directly. However, nitroaromatic compounds can sometimes exhibit thermal instability or poor chromatographic behavior. In such cases, derivatization to more volatile and stable analogues might be necessary.

EPA Method 8091 provides standardized gas chromatographic conditions for the detection of nitroaromatics. epa.gov A typical GC method for this compound would involve:

Injector: A split/splitless injector would be used, with the mode depending on the sample concentration.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for organic compounds. For higher selectivity and sensitivity towards the nitro group, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) could be employed. For definitive identification, a Mass Spectrometer (MS) detector is invaluable, providing both retention time and mass spectral data for structural confirmation. nih.govresearchgate.net

The applicability of GC would need to be experimentally verified, paying close attention to potential on-column degradation of the analyte.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, the separation of its enantiomers is crucial, particularly in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us

The determination of enantiomeric excess is a measure of the purity of an enantiomer and is calculated as: % ee = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs for the separation of amine derivatives include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs.

Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and are effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Macrocyclic antibiotic CSPs: These are particularly useful for the separation of chiral amines.

Method Development for Chiral Separation: The development of a chiral HPLC method would involve screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. The mobile phase composition, flow rate, and column temperature would be optimized to maximize resolution. Once a suitable separation is achieved, the method would be validated for parameters such as linearity, precision, and accuracy for the quantification of each enantiomer and the determination of enantiomeric excess.

Theoretical and Computational Studies on 1 3 Nitrobenzyl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

Molecular Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure, or its optimized geometry. Using DFT methods, such as B3LYP with a 6-31G(d) basis set, the bond lengths, bond angles, and dihedral angles of 1-(3-Nitrobenzyl)azepane are adjusted until a stationary point on the potential energy surface is reached. The optimized structure reveals a non-planar azepane ring connected via a methylene (B1212753) bridge to the 3-nitrobenzyl group. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-N (azepane ring) | ~1.47 Å |

| Bond Length | N-CH₂ (bridge) | ~1.46 Å |

| Bond Length | C-NO₂ (aromatic) | ~1.48 Å |

| Bond Angle | C-N-C (azepane ring) | ~112° |

| Bond Angle | O-N-O (nitro group) | ~124° |

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane ring nitrogen, while the LUMO is expected to be concentrated on the electron-deficient nitrobenzyl moiety. DFT calculations show that the LUMO of nitrobenzene (B124822) is -2.716 eV, which suggests a strong electrophilic character for the nitro-substituted ring in the title compound. researchgate.net

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -6.30 eV | Azepane Ring (Nitrogen lone pair) |

| LUMO | ~ -2.72 eV | 3-Nitrobenzyl Ring |

| ΔE (HOMO-LUMO Gap) | ~ 3.58 eV | - |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data as parameters. oxfordreference.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), form a hierarchy of increasing accuracy and computational cost. wikipedia.org While DFT is often sufficient for geometry and orbital analysis, high-accuracy energy calculations are used to obtain precise values for properties like total electronic energy, heats of formation, and reaction barriers. aip.orgrsc.org For a molecule like this compound, applying a high-level ab initio method could provide a benchmark energy value to validate results from more cost-effective methods like DFT. However, the computational expense increases rapidly with the size of the molecule and the basis set used. wikipedia.org

Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and bonding interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which closely resembles the familiar Lewis structure. wikipedia.orgq-chem.com A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant delocalization is expected. The lone pair on the azepane nitrogen atom (a donor) can interact with adjacent anti-bonding C-C and C-H orbitals (acceptors). More importantly, strong hyperconjugative interactions are anticipated within the nitrobenzyl group, where lone pairs on the oxygen atoms of the nitro group delocalize into the anti-bonding π* orbital of the aromatic ring, contributing to its electrophilic nature. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Azepane) | σ(C-C) (Azepane ring) | ~ 3-5 | Hyperconjugation |

| LP(2) O (Nitro) | π(C-C) (Aromatic ring) | ~ 15-20 | Resonance/Delocalization |

| π(C-C) (Aromatic ring) | π*(N-O) (Nitro group) | ~ 10-15 | Resonance/Delocalization |

Conformational Analysis of the Azepane Ring using Computational Methods

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its hetero-analogs like azepane have several low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable, with the chair form often representing a transition state. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com In a "relaxed" PES scan, a specific geometric parameter, typically a dihedral angle, is systematically varied in steps, while all other geometric parameters are allowed to optimize at each step. uni-muenchen.de Plotting the resulting energy against the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). For this compound, a PES scan could be performed by rotating one of the C-C bonds within the azepane ring to map the interconversion pathways between its various chair and boat forms. Another relevant scan would involve rotating the bond connecting the methylene bridge to the azepane nitrogen to understand the rotational preference of the entire 3-nitrobenzyl substituent.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, an MD simulation generates a trajectory that describes the positions and velocities of all atoms in the system. This method provides insight into the dynamic behavior of this compound at a given temperature, revealing the flexibility of the molecule and the time scales of conformational changes. mdpi.com An MD simulation would show the azepane ring not as a static structure but as a dynamic entity, constantly transitioning between its various low-energy conformations, such as the twist-chair and twist-boat forms. nih.govnih.gov It would also illustrate the flexibility of the linker and the rotational freedom of the nitrobenzyl group, providing a comprehensive picture of the molecule's behavior in a simulated environment.

Prediction of Spectroscopic Parameters via Computational Modeling

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational modeling can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its vibrational frequencies for Infrared (IR) and Raman spectra, and its electronic transitions for UV-Vis absorption spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. elixirpublishers.commdpi.com

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry in structural elucidation. nih.gov By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants of the nuclei in this compound. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). ruc.dk

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For molecules of this nature, hybrid functionals like B3LYP or M06-2X in conjunction with a basis set such as 6-311+G(2d,p) are commonly used to achieve a good balance between accuracy and computational cost. nih.govnih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the predicted chemical shifts to better match experimental conditions. ruc.dk

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for its constituent fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azepane H-2/H-7 | 2.65 | 56.5 |

| Azepane H-3/H-6 | 1.60 | 27.8 |

| Azepane H-4/H-5 | 1.55 | 26.5 |

| Benzyl (B1604629) CH₂ | 3.70 | 62.0 |

| Aromatic H-2 | 8.25 | 122.0 |

| Aromatic H-4 | 7.60 | 129.5 |

| Aromatic H-5 | 7.50 | 121.5 |

| Aromatic H-6 | 8.10 | 135.0 |

| Aromatic C-1 | - | 141.0 |

| Aromatic C-3 | - | 148.5 |

Note: These are illustrative values and actual computational results may vary based on the level of theory and solvent conditions used.

Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing further structural information by revealing the connectivity and dihedral angles between atoms.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including IR and Raman, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization, often using DFT with a suitable functional and basis set. elixirpublishers.com

The calculated harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. nih.gov Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

The predicted IR and Raman spectra for this compound would exhibit characteristic vibrational modes corresponding to its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1530 | Strong | Medium |

| NO₂ Symmetric Stretch | 1350 | Strong | Strong |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch (Azepane, Benzyl) | 2850-2960 | Strong | Strong |

| Aromatic C=C Bending | 1475-1600 | Medium-Strong | Medium-Strong |